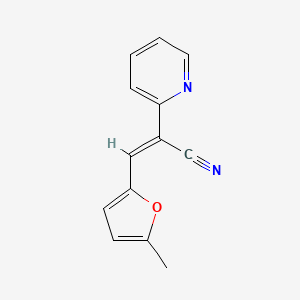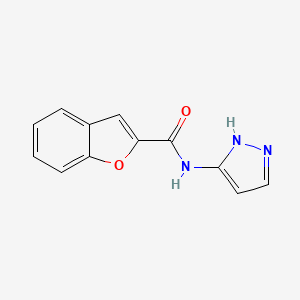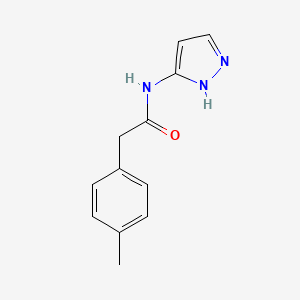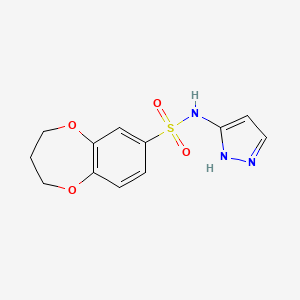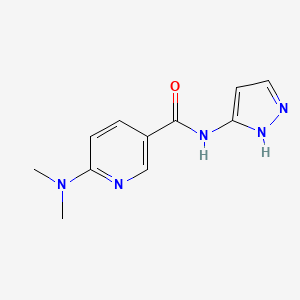
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPP has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. One of the primary targets of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide is the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and cell death. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide also inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has been suggested that 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide may have potential as a chemotherapeutic agent. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its stability, ease of synthesis, and specificity for its targets. However, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic routes for 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, and the exploration of its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide and its effects on various signaling pathways and cellular processes.
Synthesemethoden
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. One of the most common methods for synthesizing 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide is through the reaction of 6-bromo-3-pyridinecarboxylic acid with 1H-pyrazole-5-carboxamide in the presence of dimethylamine. This reaction results in the formation of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, which can be purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-16(2)10-4-3-8(7-12-10)11(17)14-9-5-6-13-15-9/h3-7H,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFWAYFFULVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


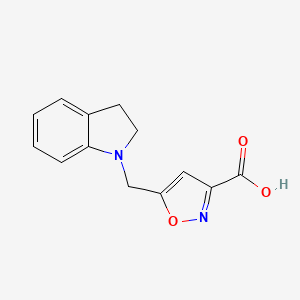
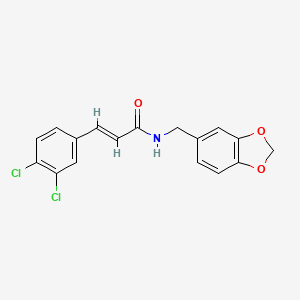
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
